molecular formula C9H14N4O2 B2730154 N-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-3-amine CAS No. 1429419-09-9

N-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-3-amine

Cat. No.: B2730154
CAS No.: 1429419-09-9
M. Wt: 210.237
InChI Key: NUGMXFZCACSBML-UHFFFAOYSA-N
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Description

N-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a cyclopentyl group, a methyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-3-amine typically involves the formation of the pyrazole ring followed by the introduction of the cyclopentyl, methyl, and nitro substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of cyclopentanone with hydrazine hydrate can form the cyclopentyl hydrazone intermediate, which can then undergo cyclization with a suitable nitrating agent to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used for substitution reactions.

Major Products Formed

    Reduction: The major product formed from the reduction of the nitro group is N-Cyclopentyl-1-methyl-4-amino-1H-pyrazol-3-amine.

    Substitution: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

Scientific Research Applications

N-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of enzyme interactions or as a probe in biochemical assays.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-3-amine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    N-Cyclopentyl-1-methyl-4-amino-1H-pyrazol-3-amine: Similar structure but with an amino group instead of a nitro group.

    N-Cyclopentyl-1-methyl-4-chloro-1H-pyrazol-3-amine: Similar structure but with a chloro group instead of a nitro group.

    N-Cyclopentyl-1-methyl-4-hydroxy-1H-pyrazol-3-amine: Similar structure but with a hydroxy group instead of a nitro group.

Uniqueness

N-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-3-amine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the cyclopentyl, methyl, and nitro substituents on the pyrazole ring creates a compound with specific properties that can be exploited in various applications.

Properties

IUPAC Name

N-cyclopentyl-1-methyl-4-nitropyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2/c1-12-6-8(13(14)15)9(11-12)10-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGMXFZCACSBML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)NC2CCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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